(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine
Description
Properties
Molecular Formula |
C30H19OPS |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(S)-dibenzofuran-4-yl-dibenzothiophen-3-yl-phenylphosphane |
InChI |
InChI=1S/C30H19OPS/c1-2-9-20(10-3-1)32(21-17-18-24-23-12-5-7-16-28(23)33-29(24)19-21)27-15-8-13-25-22-11-4-6-14-26(22)31-30(25)27/h1-19H/t32-/m0/s1 |
InChI Key |
MRVCLPVNOYBWLQ-YTTGMZPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P@@](C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzo[b,d]furan and Dibenzo[b,d]thiophene Precursors: These precursors can be synthesized through cyclization reactions involving appropriate starting materials such as halogenated phenols and thiophenols.
Phosphine Introduction: The phosphine group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a suitable phosphine ligand and base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).
Major Products
Oxidation: Phosphine oxides.
Substitution: Nitro or halogenated derivatives.
Coupling Reactions: Various biaryl or diaryl derivatives.
Scientific Research Applications
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine depends on its application:
Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic complexes that facilitate various organic transformations.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structure invites comparison with other aromatic phosphines, heterocyclic host materials, and Ir(III) complexes. Key differences and similarities are outlined below:
Structural Analogues in Host Materials
BTTC (3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole) :
- Structure : Replaces the phosphine core with carbazole and triazine groups while retaining dibenzothiophene.
- Performance : Exhibits superior OLED efficiency (EQE: 21.9%, current efficiency: 69.3 cd A⁻¹) due to balanced charge transport from the electron-deficient triazine and electron-rich carbazole .
- Comparison : The target phosphine compound lacks triazine’s electron-withdrawing properties but may offer enhanced thermal stability from its rigid dibenzofuran/dibenzothiophene framework.
- BFTC (3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole): Structure: Substitutes dibenzothiophene in BTTC with dibenzofuran. Performance: Lower efficiency than BTTC, attributed to dibenzofuran’s weaker electron-accepting capability compared to dibenzothiophene .
Ir(III) Phosphorescent Complexes
- SymmetricIr-1 and Ir-3 :
- Structure : Feature symmetric ligands with dibenzothiophene-S,S-dioxide (Ir-1) or dibenzothiophene (Ir-3).
- Performance : Lower phosphorescent quantum yields (Φₚ: 0.68 for Ir-1, 0.53 for Ir-3) compared to the unsymmetric Ir-2 (Φₚ: 0.83) .
- Comparison : The target compound’s unsymmetric design mirrors Ir-2’s strategy, suggesting that mixed dibenzofuran/dibenzothiophene substitution could similarly enhance luminescence efficiency by optimizing excited-state dynamics.
Thermal and Electronic Properties
- Thermal Stability : Phosphine derivatives generally exhibit high thermal stability (>300°C decomposition temperature), surpassing carbazole/triazine hosts like BTTC (Tₐ: ~150°C) .
HOMO-LUMO Levels :
Compound HOMO (eV) LUMO (eV) Bandgap (eV) Target Phosphine -5.8* -2.3* 3.5* BTTC -5.9 -3.1 2.8 Ir-2 -5.4 -3.0 2.4 *Theoretical estimates based on analogous systems .
The target compound’s wider bandgap may reduce exciton quenching, favoring deep-blue emission applications.
Device Performance
While direct device data for the target phosphine is unavailable, extrapolation from analogous systems suggests:
Biological Activity
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine, with the CAS number 1995081-92-9, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHOPS
- Molecular Weight : 458.5 g/mol
- Structure : The compound consists of dibenzo[b,d]furan and dibenzo[b,d]thiophene moieties linked to a phenyl phosphine group, which may influence its biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHOPS |
| Molecular Weight | 458.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anti-inflammatory and anticancer effects. The phosphine moiety is known to interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation.
- PDE Inhibition : Compounds structurally related to dibenzo[b,d]furan have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-4B, which plays a crucial role in inflammatory responses and asthma management .
- TNF-α Modulation : Inhibitors of TNF-α are essential in treating autoimmune diseases. Dibenzo[b,d]furan derivatives have demonstrated significant inhibitory effects on TNF-α production .
Study on PDE-4B Inhibitors
A study by Zhang et al. (2016) synthesized several dibenzo[b,d]furan derivatives and tested their PDE-4B inhibitory activities. The findings revealed that specific derivatives not only inhibited PDE-4B effectively but also showed promising results in reducing TNF-α levels in vitro. These compounds were evaluated in preclinical models for asthma and chronic obstructive pulmonary disease (COPD), demonstrating significant therapeutic potential .
Anticancer Activity
Another research avenue explored the anticancer properties of dibenzo[b,d]thiophene derivatives. A study indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting that this compound may share similar mechanisms due to its structural components .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| PDE Inhibition | Dibenzo[b,d]furan derivatives | Effective in reducing inflammation in vivo |
| TNF-α Inhibition | Dibenzo[b,d]thiophene derivatives | Significant reduction in TNF-α production |
| Anticancer Activity | Dibenzo[b,d]thiophene derivatives | Induces apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
